N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide
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Overview
Description
N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide is a compound that features a pyrrolidine ring, an ethanesulfonyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide typically involves the following steps:
Formation of Pyrrolidine Derivative: The initial step involves the formation of a pyrrolidine derivative.
Introduction of Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base.
Attachment of But-2-ynamide Moiety: The final step involves the coupling of the pyrrolidine derivative with but-2-ynamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a carbonyl group.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-ynamide is unique due to the presence of the ethanesulfonyl group and the but-2-ynamide moiety, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-3-6-11(14)12-9-10-7-5-8-13(10)17(15,16)4-2/h10H,4-5,7-9H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHKTLRQIUXRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1CNC(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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